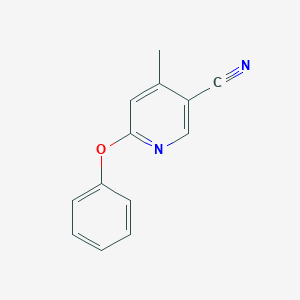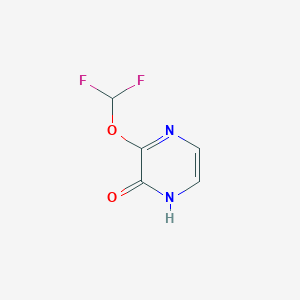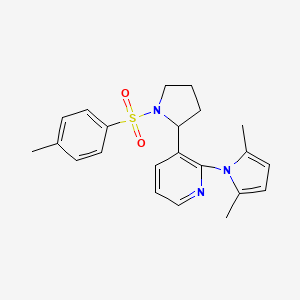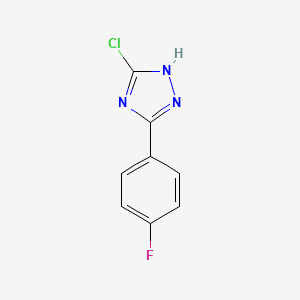
5-chloro-3-(4-fluorophenyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-クロロ-3-(4-フルオロフェニル)-1H-1,2,4-トリアゾールは、トリアゾール環に5位に塩素原子、3位にフルオロフェニル基が置換された複素環式化合物です。
2. 製法
合成経路と反応条件
5-クロロ-3-(4-フルオロフェニル)-1H-1,2,4-トリアゾールの合成は、通常、適切な前駆体を特定の条件下で環化させることを含みます。一般的な方法の1つには、4-フルオロベンゾニトリルとヒドラジン水和物を反応させて4-フルオロフェニルヒドラジンを生成する方法があります。 この中間体は、次に二硫化炭素と水酸化カリウムと反応して対応するジチオカルバザートを生成し、これはオキシ塩化リンで環化して目的のトリアゾール化合物を生成します .
工業的製造方法
この化合物の工業的製造には、同様の合成経路を使用する可能性がありますが、大規模生産に合わせて最適化されています。これには、均一な品質と収量を確保するために、連続フローリアクターと自動化システムを使用することが含まれます。温度、圧力、溶媒の選択などの反応条件は、効率を最大化し、副生成物を最小限に抑えるために注意深く制御されます。
3. 化学反応解析
反応の種類
5-クロロ-3-(4-フルオロフェニル)-1H-1,2,4-トリアゾールは、さまざまな化学反応を起こす可能性があります。これらには以下が含まれます。
置換反応: 適切な条件下では、塩素原子がアミンやチオールなどの他の求核剤で置換される可能性があります。
酸化と還元: トリアゾール環は酸化または還元されて、潜在的な生物学的活性を有するさまざまな誘導体を生成する可能性があります。
カップリング反応: この化合物は、鈴木反応やヘック反応などのカップリング反応に参加して、より複雑な分子を形成することができます。
一般的な試薬と条件
置換反応: 通常、水酸化ナトリウムや炭酸カリウムなどの塩基の存在下で、アミンやチオールなどの求核剤が含まれます。
酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して行うことができます。
還元: 多くの場合、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が含まれます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、アミンによる置換はアミノトリアゾール誘導体を生成する可能性がありますが、酸化はトリアゾールN-オキシドを生成する可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(4-fluorophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluorobenzonitrile with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate, which undergoes cyclization with phosphorus oxychloride to yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
5-chloro-3-(4-fluorophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can be oxidized or reduced, leading to different derivatives with potential biological activities.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Often involves reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminotriazole derivative, while oxidation can produce a triazole N-oxide.
科学的研究の応用
5-クロロ-3-(4-フルオロフェニル)-1H-1,2,4-トリアゾールは、科学研究においてさまざまな用途があります。
医薬品化学: 生物学的標的に作用する能力のために、抗菌剤、抗真菌剤、抗癌剤としての可能性が調査されています.
材料科学: この化合物は、特定の電気的または光学的特性を持つ新しい材料の開発に使用されています。
生物学的研究: 酵素阻害と受容体結合を研究するツール化合物として役立ちます。
作用機序
5-クロロ-3-(4-フルオロフェニル)-1H-1,2,4-トリアゾールの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。トリアゾール環は、酵素の活性部位の残基と水素結合とπ-π相互作用を形成することができ、酵素活性の阻害につながります。 フルオロフェニル基は、疎水性相互作用を通じて結合親和性を高めます .
6. 類似化合物の比較
類似化合物
5-クロロ-3-(4-フルオロフェニル)-1,2,4-チアジアゾール: 構造は似ていますが、トリアゾール環ではなくチアジアゾール環が含まれています.
5-クロロ-3-(4-クロロフェニル)-1,2,4-トリアゾール: 似ていますが、フルオロフェニル基ではなくクロロフェニル基が含まれています.
独自性
5-クロロ-3-(4-フルオロフェニル)-1H-1,2,4-トリアゾールは、塩素とフッ素の両方の置換基が存在するため、独自性があります。これらは、その化学反応性と生物学的活性を大幅に影響を与える可能性があります。これらの置換基の組み合わせは、化合物の生物学的標的との相互作用能力を高める可能性があり、創薬において貴重な足場となっています。
類似化合物との比較
Similar Compounds
5-chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole: Similar in structure but contains a thiadiazole ring instead of a triazole ring.
5-chloro-3-(4-chlorophenyl)-1,2,4-triazole: Similar but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
5-chloro-3-(4-fluorophenyl)-1H-1,2,4-triazole is unique due to the presence of both chlorine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold in drug discovery.
特性
分子式 |
C8H5ClFN3 |
|---|---|
分子量 |
197.60 g/mol |
IUPAC名 |
5-chloro-3-(4-fluorophenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C8H5ClFN3/c9-8-11-7(12-13-8)5-1-3-6(10)4-2-5/h1-4H,(H,11,12,13) |
InChIキー |
PKGWZGKEBUJTIZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NNC(=N2)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


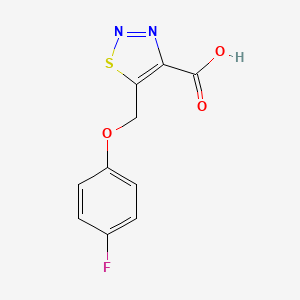


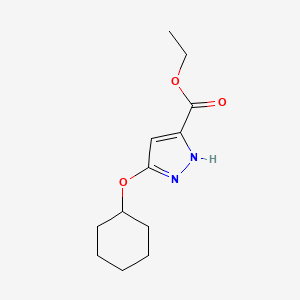
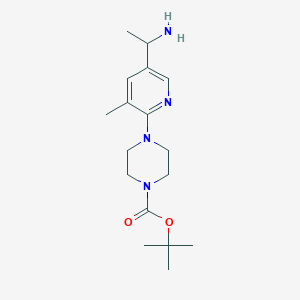



![1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11804353.png)
